5-Bromo-7-methoxyindole-3-carbaldehyde
Description
5-Bromo-7-methoxyindole-3-carbaldehyde is a halogenated indole derivative characterized by a bromine atom at the 5-position, a methoxy group at the 7-position, and an aldehyde functional group at the 3-position of the indole ring. The aldehyde moiety enables participation in condensation reactions, making it valuable in synthesizing pharmacologically active derivatives, such as thiosemicarbazones .
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
5-bromo-7-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8BrNO2/c1-14-9-3-7(11)2-8-6(5-13)4-12-10(8)9/h2-5,12H,1H3 |
InChI Key |
WJUDNFZPJAHFHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1NC=C2C=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methoxyindole-3-carbaldehyde typically involves the bromination of 7-methoxyindole-3-carbaldehyde. One common method includes the use of bromine in an organic solvent under controlled conditions to achieve selective bromination at the 5-position . The reaction is usually carried out at room temperature to avoid over-bromination and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, solvent, and bromine concentration, to maximize yield and minimize by-products. Continuous flow reactors might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methoxyindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: 5-Bromo-7-methoxyindole-3-carboxylic acid.
Reduction: 5-Bromo-7-methoxyindole-3-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
5-Bromo-7-methoxyindole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: Used in the study of indole-based biological pathways and interactions.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methoxyindole-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and methoxy groups play a crucial role in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent type and position, influencing electronic, steric, and physicochemical properties. Below is a comparative analysis:
Electronic and Steric Effects
Physicochemical Properties
- Solubility: Methoxy groups generally improve solubility in polar solvents (e.g., DMSO, ethanol) compared to methyl or halogen substituents.
- Melting Points : Methoxy-substituted compounds often exhibit lower melting points than carboxylic acid derivatives due to reduced hydrogen-bonding capacity (e.g., 5-Bromo-1H-indole-7-carboxylic acid melts at ~250°C, while methyl/methoxy analogs are typically liquid or low-melting solids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
